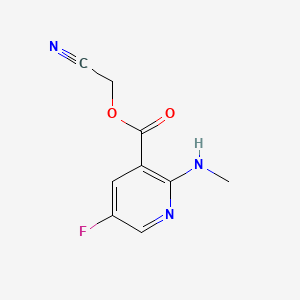

3-Pyridinecarboxylic acid,5-fluoro-2-(methylamino)-,cyanomethyl ester

Descripción

“3-Pyridinecarboxylic acid,5-fluoro-2-(methylamino)-,cyanomethyl ester” is a pyridine derivative featuring a fluorinated aromatic ring, a methylamino substituent at the 2-position, and a cyanomethyl ester moiety. Pyridinecarboxylic acid esters are commonly explored for their bioactivity, influenced by substituents such as halogens (e.g., fluorine, bromine), amino groups, and ester functionalities, which modulate electronic, steric, and metabolic properties .

Propiedades

IUPAC Name |

cyanomethyl 5-fluoro-2-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O2/c1-12-8-7(4-6(10)5-13-8)9(14)15-3-2-11/h4-5H,3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQSZWYXVBRPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)F)C(=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 5-fluoro-2-(methylamino)-, cyanomethyl ester typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the various substituents through a series of reactions such as halogenation, amination, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Análisis De Reacciones Químicas

Types of Reactions

3-Pyridinecarboxylic acid, 5-fluoro-2-(methylamino)-, cyanomethyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid group to an alcohol.

Substitution: The fluorine atom and other substituents can be replaced by different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

3-Pyridinecarboxylic acid, 5-fluoro-2-(methylamino)-, cyanomethyl ester has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-Pyridinecarboxylic acid, 5-fluoro-2-(methylamino)-, cyanomethyl ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Substituent Effects

- Halogenation : The 5-fluoro substituent in the target compound may enhance lipophilicity and metabolic stability compared to bromine in or nitro groups in . Fluorine’s electronegativity could also influence electronic interactions in biological targets .

- Amino vs. Nitro Groups: The methylamino group at the 2-position (target and ) may improve hydrogen-bonding capacity compared to electron-withdrawing nitro or cyano groups .

Ester Group Variations

Structural and Property Differences

- Predicted Properties : Brominated analogs () exhibit higher density and boiling points, likely due to increased molecular mass and halogen size.

Research and Regulatory Considerations

- Synthetic Challenges: Cyanomethyl esters (target) may require specialized coupling reagents, as seen in analogous esterifications .

- Toxicity Profiles : Compounds under EPA SNUR () highlight the need for rigorous safety evaluations, particularly for halogenated derivatives.

Actividad Biológica

3-Pyridinecarboxylic acid, 5-fluoro-2-(methylamino)-, cyanomethyl ester (CAS No. 169806-36-4) is a pyridine derivative with potential biological applications. Its unique structure, featuring a pyridine ring with multiple functional groups, makes it an interesting candidate for pharmacological studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₉H₈FN₃O₂

- IUPAC Name : Cyanomethyl 5-fluoro-2-(methylamino)pyridine-3-carboxylate

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 195.17 g/mol |

| Density | 1.357 g/cm³ (predicted) |

| Boiling Point | 369.5 °C (predicted) |

The biological activity of 3-Pyridinecarboxylic acid, 5-fluoro-2-(methylamino)-, cyanomethyl ester is attributed to its interaction with various molecular targets such as enzymes and receptors. The compound's structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects including:

- Signal Transduction : Influencing cellular communication pathways.

- Gene Expression Modulation : Affecting the transcription of specific genes.

- Metabolic Process Regulation : Modifying metabolic pathways in cells.

Antiviral Activity

Recent studies have indicated that pyridine derivatives exhibit significant antiviral properties. For instance, compounds similar to 3-Pyridinecarboxylic acid have been shown to inhibit the activity of HIV-1 integrase, a critical enzyme for viral replication. The antiviral potency varies based on the substituents on the pyridine ring, with some derivatives demonstrating IC50 values in the low micromolar range (19-35 nM) against different HIV subtypes .

Case Studies and Research Findings

- Antiviral Potency :

- Synthesis and Characterization :

-

Comparative Analysis :

- When compared to similar compounds such as 3-Pyridinecarboxylic acid derivatives with different substituents (e.g., trifluoromethyl or methoxy groups), 3-Pyridinecarboxylic acid, 5-fluoro-2-(methylamino)- stands out due to its unique combination of functional groups that confer distinct chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.